2-(3,4-Dimethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
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Overview
Description
2-(3,4-Dimethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a synthetic organic compound characterized by its complex structure, which includes a dimethoxyphenyl group and a piperidinyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring, usually through the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents.
Piperidine Derivative Synthesis: The piperidine ring is synthesized separately, often starting from piperidine and introducing the methylsulfonyl group via sulfonation.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the piperidine derivative under specific conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for its potential pharmacological properties, including as a precursor for drug development.
- Potential applications in the development of new therapeutic agents targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals.
- Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethoxyphenyl group suggests potential interactions with aromatic binding sites, while the piperidine moiety may influence its binding affinity and specificity.
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)-1-piperidin-1-ylethanone: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
2-(3,4-Dimethoxyphenyl)-1-(4-methylpiperidin-1-yl)ethanone: Similar structure but with a methyl group instead of a methylsulfonyl group, potentially altering its chemical properties and applications.
Uniqueness: The presence of the methylsulfonyl group in 2-(3,4-Dimethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone distinguishes it from other similar compounds, potentially enhancing its solubility, stability, and reactivity. This unique structural feature may also influence its biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(4-methylsulfonylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-21-14-5-4-12(10-15(14)22-2)11-16(18)17-8-6-13(7-9-17)23(3,19)20/h4-5,10,13H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMKBVPEBANJCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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